(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile is a complex organic compound characterized by its unique structural framework. This compound belongs to the class of oxazines, which are heterocyclic compounds containing oxygen and nitrogen atoms in their ring structure. Its molecular formula is with a molecular weight of approximately 156.23 g/mol. The compound's specific stereochemistry is indicated by the (3R,8aR) designation, highlighting its chiral centers that are crucial for its biological activity and interactions.
This compound can be synthesized from various precursors through cyclization reactions under specific conditions. It is classified as a heterocyclic organic compound and is part of a broader category of nitrogen-containing cyclic compounds that exhibit diverse biological properties. The origin of this compound can be traced back to research in medicinal chemistry, where it is explored for potential therapeutic applications.
The synthesis of (3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile typically involves cyclization reactions that may utilize various starting materials such as amines and carbonitriles.
The molecular structure of (3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile can be represented using various structural notation systems:
The structure features a bicyclic system with a nitrogen-containing ring that contributes to its chemical reactivity and biological interactions .
This compound undergoes various chemical reactions that are significant for its applications:
These reactions are crucial for modifying the compound for different applications in medicinal chemistry.
The mechanism of action for (3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile involves its interaction with specific biological targets:
Understanding these interactions is essential for exploring its potential therapeutic effects.
Property | Value |
---|---|
Molecular Formula | C8H16N2O |
Molecular Weight | 156.23 g/mol |
IUPAC Name | [(3R,8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine |
InChI | InChI=1S/C8H16N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-6,9H2/t7-,8-/m1/s1 |
InChI Key | JIAZNRIERWGWTE-HTQZYQBOSA-N |
Isomeric SMILES | C1C[C@@H]2COC@@HCN |
Canonical SMILES | C1CC2COC(CN2C1)CN |
These properties indicate the compound's stability and reactivity profile essential for its applications in research .
(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile has several scientific applications:
The versatility of this compound highlights its importance in various fields of research and development.
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8